Cas no 1997541-83-9 (2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-)
![2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl- structure](https://ja.kuujia.com/scimg/cas/1997541-83-9x500.png)
2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-
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- インチ: 1S/C10H19NO2/c1-8-2-3-10(12,7-13-8)9(6-11)4-5-9/h8,12H,2-7,11H2,1H3
- InChIKey: VBNJTQNRAYQKFX-UHFFFAOYSA-N
- ほほえんだ: C1OC(C)CCC1(C1(CN)CC1)O
2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684023-0.05g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
Enamine | EN300-684023-0.25g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
Enamine | EN300-684023-1.0g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
Enamine | EN300-684023-0.1g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-684023-2.5g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
Enamine | EN300-684023-10.0g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 | |
Enamine | EN300-684023-5.0g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
Enamine | EN300-684023-0.5g |
3-[1-(aminomethyl)cyclopropyl]-6-methyloxan-3-ol |
1997541-83-9 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 |
2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl- 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-に関する追加情報
2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-
The compound with CAS No. 1997541-83-9, commonly referred to as 2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl, is a fascinating organic molecule with a complex structure and diverse applications. This compound belongs to the class of tetrahydropyran derivatives, which are known for their versatility in organic synthesis and their role in various chemical reactions. The molecule features a pyran ring system, a cyclopropyl group, and an aminoalkyl substituent, making it a valuable building block in medicinal chemistry and materials science.
Recent studies have highlighted the potential of 2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl in drug discovery. Researchers have explored its ability to act as a bioisostere in the design of novel pharmaceutical agents. The presence of the cyclopropyl group introduces unique steric and electronic properties, which can enhance the compound's bioavailability and target specificity. Additionally, the aminoalkyl substituent provides opportunities for further functionalization, enabling the creation of derivatives with tailored biological activities.
The synthesis of this compound involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methodologies. Key steps include the formation of the pyran ring system through cyclization reactions, followed by the introduction of the cyclopropyl and aminoalkyl groups via nucleophilic substitution or coupling reactions. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making large-scale production feasible.
In terms of applications, 2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl has shown promise in the development of advanced materials. Its unique structure allows it to serve as a precursor for high-performance polymers and nanomaterials. For instance, researchers have investigated its use in creating stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH. These materials have potential applications in drug delivery systems, sensors, and adaptive textiles.
Moreover, this compound has been utilized in asymmetric catalysis to produce enantiomerically enriched products. The chiral environment provided by the tetrahydropyran ring facilitates the formation of optically active compounds, which are highly sought after in pharmaceuticals and agrochemicals. Recent advancements in asymmetric induction techniques have further enhanced the utility of this compound in enantioselective syntheses.
The structural complexity of 2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl also makes it an interesting subject for theoretical studies. Computational chemists have employed density functional theory (DFT) calculations to investigate its electronic structure and reactivity patterns. These studies have provided valuable insights into its interaction with biological targets and its potential as a ligand in metal complexes.
In conclusion, 2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl (CAS No. 1997541-83-9) is a versatile compound with a wide range of applications across different fields. Its unique structure enables it to serve as a valuable building block in organic synthesis, drug discovery, and materials science. Ongoing research continues to uncover new potential uses for this compound, solidifying its importance in contemporary chemical research.
1997541-83-9 (2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-) 関連製品
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